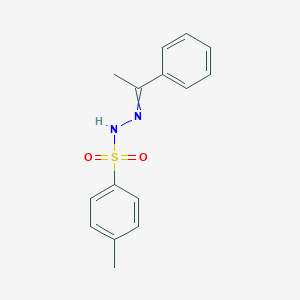

4-甲基-N-(1-苯乙基亚胺基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide, also known as 4-methyl-N-phenylethylsulfonamide (4-MPSA), is an organosulfur compound with a wide range of applications in scientific research. It has been used as a reagent in various chemical synthesis processes, as an enzyme inhibitor, and in biologically relevant reactions. Its unique properties make it a versatile tool for researchers in a variety of fields.

科学研究应用

高度官能化苯衍生物的合成

该化合物用于通过Rh催化的二炔二聚反应合成高度官能化的苯衍生物 . 该方案可以快速合成结构多样的苯衍生物,这些衍生物保留了炔烃单元,用于后期官能化,从而实现具有潜在药用价值和扩展分子复杂性的分子 .

化学研究

4-甲基-N-(1-苯乙基亚胺基)苯磺酰胺是一种用途广泛的化学化合物,用于科学研究. 由于其复杂的结构,它表现出高复杂性和突发性,使其成为各种研究领域中多种应用的理想选择.

分子内环化

在TsNHNH2存在下,开发了一种布朗斯台德酸促进的邻-(1-芳基乙烯基)苯乙酮衍生物的分子内环化反应,导致了具有中等至优异产率的多取代茚 .

α-溴化反应

羰基化合物的α-溴化反应是有机化学领域的一个重要课题 . 通过采用吡啶氢溴酸高溴酸作为溴化剂,研究了各种苯乙酮衍生物的溴化反应 .

化学创新实验

三位本科生利用科学研究方法,在有机化学教学中进行教学实验,开发出促进苯乙酮衍生物α-取代反应的创新方法,用于本科化学实验 .

属性

IUPAC Name |

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFDFCKBMCLGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298916 |

Source

|

| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4545-21-5 |

Source

|

| Record name | 4-Methylbenzenesulfonic acid 2-(1-phenylethylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4545-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 126912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Acetophenone tosylhydrazone in the formation of Acetophenone azine?

A1: Acetophenone tosylhydrazone acts as a reactant in the formation of Acetophenone azine. Research suggests that when Acetophenone tosylhydrazone reacts with potassium tert-butoxide, it forms an intermediate compound: 4-Methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene)benzenesulfonohydrazide. [] This intermediate then undergoes a carbene insertion reaction with another molecule of Acetophenone tosylhydrazone, ultimately leading to the formation of Acetophenone azine. [] DFT calculations support this mechanism, demonstrating the energy barriers involved in these reactions. []

Q2: Is there evidence of the sulfur atom in Acetophenone tosylhydrazone influencing the reactivity of nearby double bonds?

A2: While the provided research doesn't directly investigate this question with Acetophenone tosylhydrazone, a related study sheds light on the potential influence of the sulfur atom. [] Researchers found that in compounds like allyl benzyl sulfide and phenyl vinyl sulfide, the sulfur atom's 3d orbitals can activate adjacent double bonds. [] This activation was observed through reactions with diazomethane and in reactions with allyl benzyl sulfide under specific conditions (sodium methoxide, 150 °C). [] This evidence suggests that the sulfur atom in similar compounds like Acetophenone tosylhydrazone might also influence the reactivity of nearby double bonds, but further research is needed to confirm this.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)